3-Methoxylimaprost

Übersicht

Beschreibung

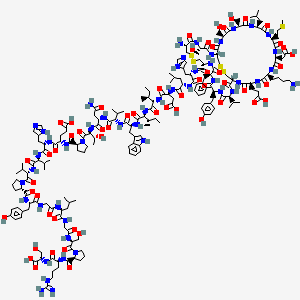

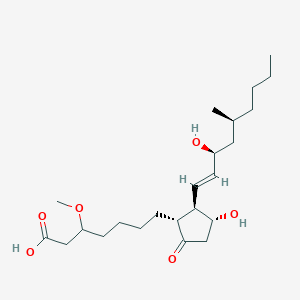

3-Methoxylimaprost is a derivative of Limaprost, an analog of prostaglandin E1 (PGE1). It is formed by the Michael addition of methanol to the limaprost 2,3 double bond .

Molecular Structure Analysis

The molecular formula of 3-Methoxylimaprost is C23H40O6. It has an average mass of 412.560 Da and a monoisotopic mass of 412.282501 Da .Physical And Chemical Properties Analysis

3-Methoxylimaprost has a molecular formula of C23H40O6, an average mass of 412.560 Da, and a monoisotopic mass of 412.282501 Da .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

3-Methoxylimaprost: is an analog of prostaglandin E1 (PGE1) and has been studied for its vasodilatory and antiplatelet properties . It is significantly more potent than PGE1 in inhibiting platelet aggregation and adhesiveness, which is crucial in cardiovascular research, particularly in the study of thromboangiitis obliterans and other ischemic conditions .

Neuropharmacology

The compound has shown promise in improving blood flow in nerve tissues, which is beneficial in conditions like cervical spondylosis. It normalizes nerve function and has been used to study the effects on spinal neurons, potentially aiding in pain management .

Pharmacokinetics

Research has been conducted on the pharmacokinetics of Limaprost, including its absorption, elimination, and tolerability in healthy subjects. This research is vital for understanding the dosage and safety profile of the drug for potential therapeutic use .

Anti-inflammatory Studies

Due to its role as a prostaglandin analog, 3-Methoxylimaprost is relevant in anti-inflammatory studies. Prostaglandins mediate inflammation, and this compound could be used to explore new anti-inflammatory therapies .

Platelet Aggregation Inhibition

3-Methoxylimaprost’s potent inhibitory effect on ADP and collagen-induced platelet aggregation makes it a valuable tool in medical research focused on preventing thrombosis .

Ischemic Conditions Treatment

The therapeutic applications of Limaprost, including 3-Methoxylimaprost, have been explored for the treatment of ischemic conditions. This includes improving symptoms such as skin ulcers, pain, and coldness associated with these conditions .

Analgesic Research

The analgesic properties of 3-Methoxylimaprost due to its action on prostaglandin receptors can be harnessed in research aimed at developing new pain relief medications .

Surgical Recovery

Studies have suggested that Limaprost can aid in the recovery post-surgery for cervical myelopathy, indicating that 3-Methoxylimaprost could be researched for similar applications in enhancing post-operative recovery .

Wirkmechanismus

- 3-Methoxylimaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions .

- Its primary targets are prostaglandin E2 receptors . As an agonist at these receptors, it likely stimulates the adenylate cyclase-coupled E2 subtype, leading to smooth muscle relaxation .

- Elevated cAMP levels lead to smooth muscle relaxation , vasodilation, and inhibition of platelet aggregation .

- Antiplatelet Activity : It inhibits ADP and collagen-induced platelet aggregation, making it useful in ischemic conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)